Isononyl mercaptoacetate belongs to a broader class of chemicals known as alkyl mercaptoacetates. These compounds are esters formed from mercaptoacetic acid and long-chain alcohols. The specific compound is categorized under the International Chemical Identifier (CAS) number 25103-09-7, and it is recognized for its moderate acute toxicity based on animal testing results .
Isononyl mercaptoacetate can be synthesized through several methods, typically involving the esterification of mercaptoacetic acid with nonanol or other long-chain alcohols. The general reaction can be represented as follows:
The synthesis usually requires the presence of an acid catalyst to facilitate the esterification reaction. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction conditions typically involve heating the reactants to promote the reaction while removing water to drive the equilibrium towards product formation.
Isononyl mercaptoacetate can undergo hydrolysis under acidic or basic conditions, leading to the formation of mercaptoacetic acid and nonanol. This reaction is significant in understanding its behavior in various environments:
The hydrolysis reaction is crucial for assessing the environmental persistence of this compound, as it indicates how it may break down in natural systems.
The mechanism of action for isononyl mercaptoacetate primarily involves its interaction with biological systems through its mercapto group. The thiol functionality allows it to participate in redox reactions, potentially leading to the formation of reactive sulfur species that can interact with cellular components. This property underlies its moderate toxicity profile.
Data suggests that the mercaptoacetate anion is responsible for systemic toxicity, with studies indicating that its effects may vary based on absorption and distribution within biological systems .
These properties influence its handling and application in industrial settings.
Isononyl mercaptoacetate finds applications primarily in:
The industrial synthesis of isononyl mercaptoacetate (synonymous with isooctyl mercaptoacetate) relies on the acid-catalyzed esterification of mercaptoacetic acid (thioglycolic acid) with isooctyl alcohol (6-methylheptan-1-ol). The reaction follows the classic Fischer-Speier mechanism, where a Brønsted acid catalyst protonates the carbonyl oxygen of mercaptoacetic acid, enhancing its electrophilicity for nucleophilic attack by the alcohol [1] [7]. Industrially, p-toluenesulfonic acid (pTSA) is preferred at loadings of 0.02–0.5 wt% due to its high efficiency and reduced side reactions compared to mineral acids like H₂SO₄ [1] [10]. The reaction proceeds under vacuum conditions (absolute pressure: 0.08–0.1 MPa) and elevated temperatures (80–140°C), driving equilibrium toward ester formation by continuous water removal [1].
Critical parameters include:
Table 1: Key Parameters in Catalytic Esterification
Parameter | Optimal Range | Impact on Yield/Purity |
---|---|---|
Catalyst Loading (pTSA) | 0.02–0.5 wt% | Maximizes yield (>99%); minimizes color degradation |
Temperature | 80–140°C | Balances reaction kinetics and thermal stability |
Vacuum Pressure | 0.08–0.1 MPa (absolute) | Facilitates water removal; shifts equilibrium |
Alcohol:Acid Molar Ratio | 1.1:1–1.15:1 | Ensures near-complete acid conversion |
Post-reaction, the crude ester is subjected to flash evaporation (150–260°C) to remove unreacted monomers, achieving >99.5% purity [1].
Scalable production demands precise optimization of temperature, pressure, and catalyst concentration to balance efficiency and cost. Continuous-flow reactors outperform batch systems by enhancing mixing and heat transfer, particularly during the exothermic esterification step [1] [10]. The synthesis involves two stages:
Industrial optimization strategies include:
Table 2: Industrial-Scale Process Parameters
Process Stage | Key Variables | Optimized Value | Outcome |
---|---|---|---|
Thioglycolic Acid Synthesis | Pressure | 1–3.2 MPa | Prevents H₂S volatilization |
Temperature | 30–95°C | Maximizes reaction rate | |
Acid Extraction | Organic:Aqueous Phase Ratio | 1:0.5–1.5 (v/v) | 98% acid recovery |
Esterification | Vacuum Level | 0.08–0.1 MPa | Reduces reaction time by 40% |
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